molecular formula C13H12N4 B15213241 4-(Dimethylamino)-2-phenylpyrimidine-5-carbonitrile CAS No. 823795-59-1

4-(Dimethylamino)-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B15213241
CAS No.: 823795-59-1
M. Wt: 224.26 g/mol
InChI Key: YBYXXTIYMBEFAO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-phenylpyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylamino group, a phenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-phenylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenyl-4,6-dichloropyrimidine with dimethylamine and sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the positions adjacent to the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

4-(Dimethylamino)-2-phenylpyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and acylation reactions.

    4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations due to its UV-absorbing properties.

    Methylamino- and dimethylaminoquinolines: Compounds with significant biological activity, including antimalarial properties.

Uniqueness

4-(Dimethylamino)-2-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its electron-withdrawing capability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

823795-59-1

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

4-(dimethylamino)-2-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C13H12N4/c1-17(2)13-11(8-14)9-15-12(16-13)10-6-4-3-5-7-10/h3-7,9H,1-2H3

InChI Key

YBYXXTIYMBEFAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C#N)C2=CC=CC=C2

Origin of Product

United States

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